(E)-4,4-Difluorobut-2-enal
Description
(E)-4,4-Difluorobut-2-enal is an α,β-unsaturated aldehyde with two fluorine atoms at the C4 position. Its structure features a conjugated double bond (C2-C3) and a reactive aldehyde group (-CHO) at C1. This compound is of interest in organic synthesis due to the electron-withdrawing effects of fluorine atoms, which enhance electrophilicity at the β-carbon, facilitating Michael addition or nucleophilic attack. The analysis below focuses on structurally related compounds, primarily esters and acids, to infer comparative properties.
Properties
Molecular Formula |
C4H4F2O |
|---|---|
Molecular Weight |
106.07 g/mol |
IUPAC Name |
(E)-4,4-difluorobut-2-enal |
InChI |
InChI=1S/C4H4F2O/c5-4(6)2-1-3-7/h1-4H/b2-1+ |
InChI Key |
ZKQLGRZATMHQAB-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/C(F)F)\C=O |
Canonical SMILES |
C(=CC(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluorobut-2-enal typically involves the introduction of fluorine atoms into a but-2-enal precursor. One common method is the fluorination of but-2-enal using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of 4,4-difluorobut-2-enal may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorobut-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4,4-Difluorobutanoic acid.
Reduction: 4,4-Difluorobutan-2-ol.
Substitution: Various substituted but-2-enal derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluorobut-2-enal has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-difluorobut-2-enal involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity.
Comparison with Similar Compounds
Ethyl (E)-4,4-Difluorobut-2-enoate
Structure and Properties :
This ester derivative replaces the aldehyde group of (E)-4,4-Difluorobut-2-enal with an ethyl ester (-COOEt). Key differences include:
- Reactivity : The ester is less electrophilic than the aldehyde, reducing susceptibility to nucleophilic attack but enhancing stability under basic conditions .
- Physical Properties : Molecular weight (150.12 g/mol), storage requirements (2–8°C under inert atmosphere), and hazards (flammable liquid, skin corrosion) are documented .
2-(2,2-Difluoroethyl)-4,4-Difluorobutanoic Acid
Structure and Properties :
This carboxylic acid features a difluoroethyl substituent and additional fluorination. Compared to (E)-4,4-Difluorobut-2-enal:
- Acidity : The carboxylic acid group increases acidity (pKa ~2–3), whereas the aldehyde is neutral but prone to oxidation.
Other Fluorinated Butenals and Esters
Compounds like 4,4,4-trifluorobutyric acid derivatives () exhibit higher fluorine content, which may enhance metabolic stability in pharmaceutical applications but reduce solubility in polar solvents.
Data Table: Key Properties of Compared Compounds
*Note: Data for (E)-4,4-Difluorobut-2-enal are inferred due to lack of direct evidence.
Research Findings
Reactivity Trends
- Electrophilicity : The aldehyde group in (E)-4,4-Difluorobut-2-enal is more reactive toward nucleophiles (e.g., amines, alcohols) than the ethyl ester, making it a better candidate for condensation reactions .
- Stability : The ethyl ester’s stability under inert storage conditions suggests fluorinated esters are preferable for long-term storage compared to aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
